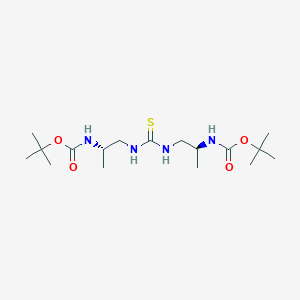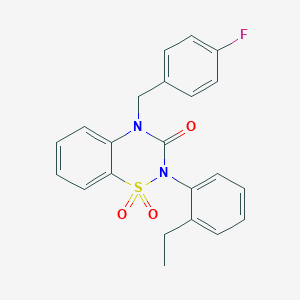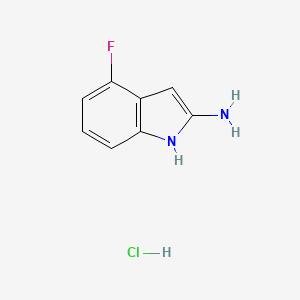
di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate is a synthetic compound characterized by its unique molecular structure. It contains two tert-butyl groups, two stereocenters, and a thiocarbonyl group, making it a compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate typically involves the following steps:
Starting Materials: : The synthesis starts with appropriate starting materials such as tert-butyl isocyanate, (S)-propan-1,2-diamine, and thiophosgene.
Reaction Conditions: : The reaction usually takes place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation or unwanted side reactions.
Step-by-Step Synthesis
Step 1: : (S)-Propan-1,2-diamine reacts with thiophosgene to form the intermediate thiocarbonyl compound.
Step 2: : The intermediate compound is then treated with tert-butyl isocyanate to yield the final product, this compound.
Industrial Production Methods
While industrial production methods may vary, they generally follow the outlined synthetic steps on a larger scale, ensuring the reactions are efficient, cost-effective, and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate undergoes several types of chemical reactions, including:
Oxidation: : It can be oxidized to produce various oxidized derivatives.
Reduction: : Reduction reactions can convert the thiocarbonyl group into a thiol or other reduced forms.
Substitution: : Nucleophilic substitution reactions can occur at the thiocarbonyl carbon.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: : Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield oxidized carbonyl or sulfoxide derivatives, while reduction can produce thiol compounds.
Aplicaciones Científicas De Investigación
Chemistry
Di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactivity with amino groups.
Medicine
The compound's structural features make it a candidate for drug development, particularly in designing inhibitors for enzymes that interact with thiocarbonyl or carbamate groups.
Industry
Industrially, it finds applications in the production of specialty chemicals and as an intermediate in manufacturing advanced materials.
Mecanismo De Acción
Molecular Targets and Pathways
The compound's mechanism of action involves its thiocarbonyl and carbamate groups, which can interact with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activity by forming covalent bonds with active site residues, thus altering the enzyme's function. Pathways involving thiol-disulfide exchange and carbamate hydrolysis are commonly affected.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-Butyl dicarbonate (Boc2O): : Similar protecting group but lacks thiocarbonyl functionality.
Thiophosgene (CSCl2): : Contains a thiocarbonyl group but is more reactive and used primarily as a reagent.
tert-Butyl isocyanate (t-BuNCO): : Shares the tert-butyl carbamate group but without the thiocarbonyl feature.
Uniqueness
The uniqueness of di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate lies in its dual functionality, combining the reactivity of both carbamate and thiocarbonyl groups. This makes it a versatile compound in synthetic chemistry and a valuable tool in biological and industrial applications.
There you have it! Hope this covers all your bases. Anything else you’d like to know?
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamothioylamino]propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O4S/c1-11(20-14(22)24-16(3,4)5)9-18-13(26)19-10-12(2)21-15(23)25-17(6,7)8/h11-12H,9-10H2,1-8H3,(H,20,22)(H,21,23)(H2,18,19,26)/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXXKNCBBHKRKS-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=S)NCC(C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=S)NC[C@H](C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![13-oxa-3,7-dithia-5-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-2(6),14,16,18-tetraen-4-one](/img/structure/B2855388.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2855391.png)

![7-chloro-N-[(3-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2855396.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2855397.png)
![3-(3,4-Dimethylphenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2855399.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2855401.png)


